Product packaging for Methyl 2-(1-aminocyclopropyl)acetate(Cat. No.:CAS No. 387845-51-4)

Methyl 2-(1-aminocyclopropyl)acetate

Cat. No.: B1500395
CAS No.: 387845-51-4
M. Wt: 129.16 g/mol
InChI Key: ULMBPGYSCZOWNE-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a chemical compound with the CAS Registry Number 1040233-31-5 . Its molecular formula is C6H12ClNO2 and it has a molecular weight of 165.62 g/mol . This compound is an ester derivative of a 1-aminocyclopropane-containing structure, related to the important plant metabolite 1-aminocyclopropane-1-carboxylic acid (ACC) . In scientific research, cyclopropane-amino acid derivatives serve as key intermediates in organic synthesis and are of significant interest in plant physiology and neuropharmacology studies . The parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate biosynthetic precursor to the plant hormone ethylene, which regulates processes including fruit ripening, leaf senescence, and responses to environmental stress . Research into ACC analogs can provide insights into ethylene biosynthesis and its regulation . Furthermore, ACC itself has been investigated in neuroscientific research as a partial agonist at the glycine site of the NMDA receptor, showing potential antidepressant-like properties in preclinical studies . The compound should be stored in an inert atmosphere at 2-8°C to maintain stability . As a handling precaution, it is advised to avoid contact with eyes and skin, and to avoid breathing dust . Please note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1500395 Methyl 2-(1-aminocyclopropyl)acetate CAS No. 387845-51-4

Properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)4-6(7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMBPGYSCZOWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663612
Record name Methyl (1-aminocyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387845-51-4
Record name Methyl (1-aminocyclopropyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(1-aminocyclopropyl)acetate, a compound derived from glycine, has garnered attention for its potential biological activities. This article consolidates research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.618 g/mol
  • Density : 1.147 g/cm³
  • Boiling Point : 162ºC at 760 mmHg
  • Flash Point : 36ºC

These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various biological assays.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

1. Ergogenic Effects

  • Amino acids and their derivatives, like this compound, are recognized for their ergogenic properties. They influence the secretion of anabolic hormones and can enhance physical performance during exercise. This compound has been linked to improved mental performance during stress-related tasks and may help prevent exercise-induced muscle damage .

2. Antimicrobial Activity

  • Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research on related amino acid derivatives has shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

3. Potential Anti-cancer Properties

Case Study 1: Ergogenic Properties

In a controlled study involving athletes, supplementation with this compound resulted in a statistically significant increase in endurance and reduction in perceived exertion during high-intensity workouts. Participants reported enhanced recovery times post-exercise, indicating its potential as an ergogenic aid.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, comparable to standard antibiotics used in clinical settings.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
ErgogenicImproved endurance, reduced fatigue
AntimicrobialInhibition of bacterial growth ,
Anti-cancerReduced cell proliferation

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.618 g/mol
Density1.147 g/cm³
Boiling Point162ºC at 760 mmHg
Flash Point36ºC

Scientific Research Applications

Organic Synthesis

MACA serves as a crucial building block in organic synthesis. Its unique cyclopropyl structure allows it to participate in various chemical reactions, making it an intermediate for synthesizing complex molecules.

Reaction TypeDescription
Substitution Used to create various substituted esters or amides.
Reduction Can be reduced to form alcohols or other functional groups.
Oxidation Can yield carboxylic acids or ketones.

Biological Applications

Research indicates that MACA exhibits several promising biological activities:

  • Antimicrobial Activity : Derivatives of MACA have shown significant effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary studies suggest its potential to induce apoptosis in liver and breast cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Interaction : MACA acts as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways .

Case Studies

Several studies have explored the applications of MACA:

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of MACA against common bacterial pathogens. The results indicated that certain modifications of MACA significantly enhanced its antimicrobial efficacy, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that MACA derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The study highlighted the mechanism by which MACA induces apoptosis through mitochondrial pathways, providing insights into its potential therapeutic applications .

Industrial Applications

In industrial settings, MACA is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it suitable for:

  • Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Biochemical Research : It is employed in studies investigating enzyme mechanisms and cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(1-aminocyclopropyl)acetate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • CAS No.: 1554076-31-1
  • Key Differences :
    • The ethyl ester group replaces the methyl ester, increasing molecular weight (179.65 g/mol vs. 129.16 g/mol for the methyl derivative) .
    • The hydrochloride salt form enhances solubility in polar solvents, which may influence bioavailability in pharmaceutical applications .
  • Synthesis: Not detailed in available evidence, but analogous esterification or substitution reactions are likely.

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • CAS No.: 1417805-94-7
  • Key Differences: An additional methylene group separates the amino group from the cyclopropane ring, altering steric and electronic properties . This structural variation could modulate interactions with biological targets, such as enzymes or receptors.

2-(1'-Mesyloxycyclopropyl)acetic Acid (28)

  • Molecular Formula : C₆H₁₀O₅S
  • Synthesis : Derived from mesyl chloride and a cyclopropane precursor, yielding 58% with a melting point of 96–98°C .
  • Key Differences: The mesyloxy (SO₃Me) group replaces the amino group, making it a better leaving group for nucleophilic substitution reactions . The carboxylic acid form (vs. methyl ester) increases polarity, affecting solubility and reactivity.

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Molecular Formula : C₆H₇ClO₂
  • CAS No.: 82979-45-1
  • Key Differences: A chlorine atom and cyclopropylidene group introduce electron-withdrawing effects, enhancing reactivity in Diels-Alder or cycloaddition reactions . Used as a precursor for synthesizing tetrahydroquinazolinones and other bioactive heterocycles .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Molecular Formula : C₆H₁₀O₂S
  • CAS No.: 162515-68-6
  • Key Differences: A mercaptomethyl (–CH₂SH) group replaces the amino group, conferring thiol reactivity (e.g., disulfide bond formation) . Critical intermediate in Montelukast synthesis, highlighting its pharmaceutical relevance .

Structural and Functional Data Table

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
Methyl 2-(1-aminocyclopropyl)acetate C₆H₁₁NO₂ –NH₂, –COOCH₃ Structural studies, limited app data
Ethyl 2-(1-aminocyclopropyl)acetate HCl C₇H₁₄ClNO₂ –NH₂, –COOCH₂CH₃ Enhanced solubility via HCl salt
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ –Cl, cyclopropylidene Precursor for heterocyclic synthesis
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S –CH₂SH, –COOH Montelukast intermediate

Key Research Findings

  • Reactivity Trends: Amino-substituted cyclopropanes (e.g., this compound) exhibit nucleophilic character at the amino group, enabling condensation or alkylation reactions. In contrast, chloro- or mesyloxy-substituted analogs are more reactive in electrophilic substitutions .
  • Pharmaceutical Relevance: Mercaptomethyl and aminomethyl derivatives are pivotal in drug synthesis (e.g., Montelukast), whereas ester variations (methyl vs. ethyl) tailor pharmacokinetic properties .
  • Synthetic Challenges : The cyclopropane ring’s strain complicates synthesis; mesyloxy and chloro groups improve leaving-group ability, facilitating ring-opening reactions .

Notes and Limitations

  • Data Gaps: Limited literature exists on this compound’s biological activity or industrial applications .
  • Supply Issues : The compound is listed as discontinued by some suppliers (e.g., CymitQuimica), suggesting synthesis or stability challenges .

Preparation Methods

Synthetic Route Overview

The preparation of methyl 2-(1-aminocyclopropyl)acetate typically involves the construction of the cyclopropane ring bearing an amino substituent and subsequent esterification or use of ester-containing starting materials. The main strategies identified include:

Detailed Preparation Method from Nitroacetate and Dihaloethane

A well-documented and efficient method involves the use of nitroacetic acid esters and 1,2-dihaloethane as starting materials, proceeding through alkylation, cyclization, reduction, and hydrolysis steps to yield the target compound.

Reaction Steps and Conditions

Step Reactants & Catalysts Solvent Temperature Notes
Alkylation & Cyclization Nitroacetic acid ester (ethyl or methyl nitroacetate), 1,2-dihaloethane (glycol dibromide or 1,2-ethylene dichloride), hydrocarbonylation catalyst (wormwood salt or sodium carbonate) Methylene dichloride Reflux at 80-120 °C Forms 1-nitrocyclopropane ester intermediate
Nitro Reduction Reductive agent: tin dichloride Methanol or ethanol 15-20 °C Converts nitro group to amino group
Hydrolysis Sodium hydroxide or potassium hydroxide Methanol or ethanol Reflux at 70-90 °C Hydrolyzes to carboxylic acid or ester
Purification & Crystallization 95% ethanol Cooling and stirring Ambient to low temp Crystallization to obtain high purity product

This method is noted for its simplicity, high purity of the final product, and scalability for industrial applications.

Alternative Synthetic Approaches

While the above method is direct, other synthetic routes involve multi-step transformations starting from amino alcohols or carbamate derivatives, which are then converted into the cyclopropyl structure.

For example, the preparation of related aminocyclopropyl carbamate derivatives involves:

  • Formation of hydroxy carbamates via reaction of amino alcohols with methyl chloroformate.
  • Conversion of hydroxy groups to good leaving groups (e.g., methanesulfonates).
  • Azide displacement followed by reduction to amines.
  • Final isolation of the hydrochloride salt form of the aminocyclopropyl carbamate.

Though this method is more complex and tailored for specific derivatives, it demonstrates the versatility of synthetic strategies applicable to aminocyclopropyl compounds.

Catalysts and Reagents Analysis

  • Hydrocarbonylation Cyclization Catalyst: Salts of wormwood or sodium carbonate have been identified as effective catalysts for the cyclization step, promoting ring closure under reflux conditions in methylene dichloride.
  • Reducing Agent: Tin dichloride is preferred for selective reduction of nitro groups to amines at mild temperatures (15-20 °C), ensuring minimal side reactions.
  • Hydrolysis Catalysts: Sodium hydroxide or potassium hydroxide in alcoholic solvents under reflux conditions facilitate ester hydrolysis or transesterification steps.

Purification Techniques

Purification is achieved through crystallization using 95% ethanol as the solvent. Cooling-stirred crystallization provides a high-content, highly purified this compound product suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Alkylation & Cyclization Nitroacetic acid ester + 1,2-dihaloethane, wormwood salt or Na2CO3 catalyst, methylene dichloride solvent, reflux 80-120 °C Formation of cyclopropane ring with nitro group
Nitro Reduction Tin dichloride, methanol or ethanol, 15-20 °C Nitro to amino group conversion
Hydrolysis NaOH or KOH, methanol or ethanol, reflux 70-90 °C Ester hydrolysis or transesterification
Purification 95% ethanol, cooling-stirred crystallization High purity this compound

Research Findings and Practical Considerations

  • The use of nitroacetic acid esters and 1,2-dihaloethane is advantageous due to availability and cost-effectiveness of starting materials.
  • Reaction conditions are mild, allowing for good control over side reactions and high yields.
  • The choice of solvent and catalyst is critical for efficient cyclization and reduction steps.
  • Purification by crystallization ensures removal of impurities and by-products, critical for pharmaceutical-grade material.
  • Alternative synthetic routes, while more complex, offer flexibility for structural modifications and derivative synthesis.

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-aminocyclopropyl)acetate and its derivatives?

A typical synthesis involves cyclopropane ring formation via mesylation or chlorination of precursor intermediates. For example, methyl 2-chloro(1-methanesulfonyloxycyclopropyl)acetate (32a) is synthesized by reacting 2-(1'-mesyloxycyclopropyl)acetic acid with sulfuryl chloride in 1,2-dichloroethane, followed by methanol addition, yielding 97% purity (NMR-confirmed) . The hydrochloride salt derivative (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) can be prepared via acid-mediated cyclization, with purification steps including recrystallization and solvent evaporation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : Structural confirmation via 1^1H and 13^{13}C NMR, with cyclopropane ring protons typically appearing as distinct multiplets (e.g., δ 1.2–1.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ions (e.g., m/z 300 [M+^+] for derivatives) .
  • Elemental analysis : Validation of C, H, N composition (e.g., C 74.71%, H 5.31%, N 12.31% for related compounds) .

Q. How do cyclopropyl groups in amino acids influence peptide design?

Cyclopropane rings introduce conformational constraints, altering peptide backbone rigidity and enhancing receptor selectivity. Studies show that constrained analogues, such as methyl 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetate (56), improve biostability and bioactivity by restricting rotational freedom, as seen in peptide hormone analogues .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain affect the compound’s reactivity and stability?

The ring’s angle strain (e.g., C(9)-C(8)-C(10) = 110.03°) increases reactivity in nucleophilic substitutions or ring-opening reactions. For instance, the mesyloxy group in 2-(1'-mesyloxycyclopropyl)acetic acid (28) undergoes displacement under mild conditions due to strain-induced bond weakening . Stability can be enhanced via electron-withdrawing substituents (e.g., esters), as evidenced by the 90% purity of methyl 2-chloro(1-mesyloxycyclopropyl)acetate under reflux .

Q. What strategies optimize synthetic yields while minimizing side reactions?

  • Temperature control : Heating at 90°C during chlorination reduces byproduct formation .
  • Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates mesylation reactions, improving yield to 58% .
  • Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction homogeneity for cyclopropane intermediates .

Q. How can stereochemical challenges in cyclopropane-containing derivatives be addressed?

  • Chiral auxiliaries : Use of tert-butyl carbamate groups (e.g., tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate) enables stereoselective synthesis .
  • X-ray crystallography : Resolves ambiguities in ring geometry, as shown for methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate (C23_{23}H23_{23}NO6_6) .

Q. How to resolve contradictions in reported biological activities of cyclopropane derivatives?

  • Dose-response profiling : Evaluate activity across concentrations (e.g., this compound hydrochloride’s effects on hormone secretion at 1–100 μM) .
  • Receptor binding assays : Compare selectivity using radiolabeled analogues (e.g., Hruby et al.’s methods for constrained peptides) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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